ETHYL STEAROYLACETATE

Beschreibung

Eigenschaften

IUPAC Name |

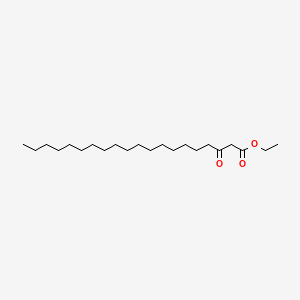

ethyl 3-oxoicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZUZHXUJXYSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064571 | |

| Record name | Eicosanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-82-9 | |

| Record name | Ethyl 3-oxoeicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl stearoylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eicosanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eicosanoic acid, 3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxoicosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL STEAROYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM6SZF0TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl Stearoylacetate and Its Derivatives

Established Synthetic Routes for Ethyl Stearoylacetate

Traditional methods for synthesizing β-keto esters like this compound have been well-documented and are widely practiced in organic chemistry. These routes typically involve esterification reactions or classical condensation approaches.

Esterification is a foundational reaction in organic synthesis. While not a direct route to this compound from simple precursors in a single step, related processes like transesterification are crucial. The Fischer esterification method, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common way to produce simple esters, such as the precursors for subsequent reactions. researchgate.netcerritos.edulibretexts.org

Fischer Esterification: This equilibrium-limited process typically uses a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to produce an ester from a carboxylic acid and an alcohol. cerritos.edulibretexts.orgmasterorganicchemistry.com To achieve high yields, the equilibrium must be shifted toward the products, often by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction. cerritos.edumasterorganicchemistry.comyoutube.com For precursors to this compound, stearic acid would be reacted with ethanol.

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol. masterorganicchemistry.com It can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, methyl stearate (B1226849) could be converted to ethyl stearate in the presence of ethanol and a suitable catalyst. Transesterification is a key reaction in the production of fatty acid ethyl esters (FAEEs), including biodiesel. mdpi.comntnu.no Enzymatic catalysts, particularly lipases, have shown effectiveness in transesterification reactions under mild conditions. researchgate.netmdpi.com

Common catalysts and their typical reaction conditions for related esterification processes are summarized below.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, HCl, p-TsOH researchgate.netscielo.br | Reflux temperature, excess alcohol researchgate.netcerritos.edu | Inexpensive, effective | Corrosive, difficult to separate, waste generation ntnu.no |

| Homogeneous Base | Sodium Ethoxide (NaOEt) masterorganicchemistry.com | Anhydrous alcohol solvent | High yields for transesterification | Sensitive to water, stoichiometric amounts often needed |

| Heterogeneous Acid | Ion-exchange resins, Zeolites scielo.br | Elevated temperatures | Reusable, easy separation | Lower activity than homogeneous catalysts |

| Biocatalysts (Enzymes) | Lipases (e.g., Novozym 435) researchgate.netmdpi.com | Mild temperatures (30-70 °C) | High selectivity, environmentally benign | Higher cost, potential for deactivation |

This table provides an interactive overview of common catalytic systems used in esterification and transesterification reactions relevant to the synthesis of precursors for this compound.

The most direct and classical method for synthesizing β-keto esters like this compound is the Claisen condensation . uomustansiriyah.edu.iqorganic-chemistry.org This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. wikipedia.orglibretexts.orglibretexts.org

The reaction can proceed in two main ways to form this compound:

Self-condensation of Ethyl Stearate: Two molecules of ethyl stearate react, but this is generally not a practical route due to steric hindrance from the long stearoyl chain.

Mixed (or Crossed) Claisen Condensation: This is a more feasible approach where an ester with α-hydrogens (like ethyl stearate) reacts with an ester that has no α-hydrogens (like diethyl carbonate) or, more commonly, where ethyl acetate's enolate reacts with ethyl stearate. organic-chemistry.org The reaction requires at least one of the esters to be enolizable.

The mechanism involves three key steps: uomustansiriyah.edu.iqwikipedia.org

Enolate Formation: A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters), removes an α-proton from an ester molecule to form a resonance-stabilized enolate anion. wikipedia.org

Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. This forms a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester product. libretexts.orglibretexts.org

A crucial aspect of the Claisen condensation is that the resulting β-keto ester is more acidic than the starting ester. The base used in the reaction deprotonates the product, shifting the equilibrium to the right and driving the reaction to completion. wikipedia.org An acidic workup is required in the final step to protonate the enolate of the β-keto ester and isolate the final product. uomustansiriyah.edu.iq The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed, particularly in mixed Claisen condensations. wikipedia.org

Novel and Sustainable Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for organic synthesis. patsnap.com This includes the use of safer solvents, renewable feedstocks, and advanced catalytic systems. iolcp.com

Green chemistry seeks to reduce the environmental impact of chemical processes. iolcp.com For a synthesis like that of this compound, this can involve several strategies:

Biocatalysis: The use of enzymes, such as lipases, offers a green alternative to traditional acid or base catalysis for esterification and transesterification steps. researchgate.net Lipases operate under mild conditions (lower temperature and neutral pH), are highly selective, and reduce the production of hazardous waste. mdpi.com

Heterogeneous Catalysis: Replacing corrosive homogeneous catalysts like sulfuric acid with solid, reusable catalysts is a key green strategy. scielo.br Solid acid catalysts, such as ion-exchange resins, zeolites, or sulfated zirconia, can be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification. scielo.br Similarly, solid base catalysts like Na₂Si₂O₅ have been explored for transesterification. ntnu.no

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and improve yields in esterification reactions. mdpi.com These methods provide efficient energy transfer directly to the reacting molecules. Mechanochemistry, which uses mechanical force to induce chemical reactions, is another emerging solvent-free approach. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives is a central goal of green chemistry. Ethyl acetate itself is considered a relatively green solvent. iolcp.com For synthesis, solvents derived from renewable resources, such as ethyl lactate, are being explored for various organic transformations. researchgate.net

The development of advanced catalysts is critical for improving the efficiency of synthetic routes to this compound. The ideal catalyst should offer high activity, selectivity, and stability while being environmentally benign and cost-effective.

| Catalyst System | Type | Target Reaction | Key Advantages |

| Novozym 435 (Immobilized Lipase) | Biocatalyst | Esterification/Transesterification | Mild conditions, high selectivity, reusable. researchgate.netmdpi.com |

| Mesoporous Tin Silicates | Heterogeneous Acid | Esterification (related) | High surface area, strong acid sites, high activity and recyclability. uclouvain.be |

| Tetranuclear Zinc Cluster | Organometallic | Transesterification | High yields under mild, solvent-free conditions. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Transesterification | Metal-free, enhances nucleophilicity of alcohols. organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Catalyst/Solvent | Esterification | Can act as both catalyst and medium, often biodegradable. mdpi.com |

| Sodium Dodecyl Sulfate (SDS) | Surfactant Catalyst | Esterification | Environmentally friendly, high yield, acts as a phase-transfer catalyst. researchgate.net |

This interactive table summarizes various advanced catalytic systems that can be applied to enhance the synthesis of this compound and its precursors.

This compound as a Key Intermediate in Complex Organic Synthesis

β-Keto esters are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. This compound is no exception and serves as a valuable building block for more complex molecules.

The primary utility stems from the acetoacetic ester synthesis , a method used to prepare α-substituted ketones. wikipedia.orgchemistrysteps.com The α-carbon, situated between the two carbonyl groups, is particularly acidic and can be easily deprotonated by a moderately strong base to form a stable enolate. chemistrysteps.comlibretexts.org

This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. This step introduces a new alkyl group at the α-position. The resulting substituted β-keto ester can then be subjected to hydrolysis and decarboxylation by heating with aqueous acid. chemistrysteps.comlibretexts.org This sequence cleaves the ester group and removes the carboxyl group as carbon dioxide, yielding a ketone with a long alkyl chain derived from the original stearoyl group and a new substituent introduced in the alkylation step.

This pathway allows for the synthesis of a wide range of complex, long-chain ketones that would be difficult to prepare by other means. These ketones can, in turn, be precursors for other functional groups and molecular scaffolds used in the synthesis of surfactants, lubricants, polymers, and specialty chemicals.

Chemical Reactivity and Mechanistic Investigations of Ethyl Stearoylacetate

Hydrolytic Stability and Mechanism

The presence of the ester functional group in ethyl stearoylacetate makes it susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base and is of fundamental importance in determining the compound's stability in aqueous environments.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol result in the formation of stearoylacetic acid. However, β-keto acids like stearoylacetic acid are known to be unstable and readily undergo decarboxylation to yield a ketone, in this case, 2-icosanone.

Protonation: The ester carbonyl is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.

Elimination: The protonated ethoxy group leaves as ethanol, a neutral molecule.

Deprotonation: The carbonyl oxygen is deprotonated to regenerate the acid catalyst and form stearoylacetic acid.

Decarboxylation: The resulting β-keto acid readily loses carbon dioxide upon gentle heating to form 2-icosanone.

Due to the reversibility of the initial hydrolysis steps, the reaction's progress is governed by the principles of chemical equilibrium. wikipedia.orglibretexts.org To drive the reaction toward the hydrolysis products, a large excess of water is typically employed. libretexts.orgchemistrysteps.com

Base-Promoted Hydrolysis (Saponification) Mechanisms

The base-promoted hydrolysis, or saponification, of this compound is an irreversible reaction that yields the salt of stearoylacetic acid and ethanol. chemistrysteps.comyoutube.com This process is generally faster and more efficient than acid-catalyzed hydrolysis.

The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. chemistrysteps.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. youtube.com

Because the final carboxylate product is negatively charged, it is no longer susceptible to nucleophilic attack, rendering the reaction irreversible. chemistrysteps.com This is a key distinction from the reversible acid-catalyzed pathway.

Transesterification Reactions and Equilibrium Dynamics

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this involves replacing the ethyl group with a different alkyl or aryl group. This reaction is a valuable method for modifying the properties of the ester and is a common transformation for β-keto esters. nih.govrsc.org The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to shift the equilibrium towards the desired product. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification Mechanisms

In the presence of an acid catalyst, the transesterification mechanism is analogous to that of acid-catalyzed hydrolysis. masterorganicchemistry.comscielo.br

Protonation: The ester carbonyl oxygen is protonated, enhancing the carbonyl carbon's electrophilicity.

Nucleophilic Attack: The reactant alcohol (R'OH) attacks the carbonyl carbon, leading to a tetrahedral intermediate. scielo.br

Proton Transfer: A proton is transferred from the incoming alcohol moiety to the original ethoxy group.

Elimination: The original ethoxy group is eliminated as ethanol.

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the catalyst and yielding the new ester.

Various acid catalysts can be employed, including protic acids like sulfuric acid and heterogeneous catalysts such as boric acid or silica-supported boric acid, which offer advantages in terms of environmental impact and catalyst recyclability. nih.govnih.govbuct.edu.cn Anhydrous conditions are typically required to prevent competitive hydrolysis. nih.gov

| Reactant Alcohol | Catalyst | Resulting Ester Product |

|---|---|---|

| Methanol | H₂SO₄ | Mthis compound |

| Propan-1-ol | Boric Acid | Propyl Stearoylacetate |

| Benzyl alcohol | 3-Nitrobenzeneboronic acid | Benzyl Stearoylacetate |

| Isopropanol (B130326) | Silica (B1680970) Supported Boric Acid | Isopropyl Stearoylacetate |

Base-Catalyzed Transesterification Pathways

Base-catalyzed transesterification proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com A strong base, typically the alkoxide corresponding to the reactant alcohol (e.g., sodium methoxide for transesterification with methanol), is used as the catalyst. masterorganicchemistry.comyoutube.com

The mechanism is as follows:

Nucleophilic Attack: The alkoxide ion (R'O⁻) directly attacks the ester carbonyl carbon. masterorganicchemistry.comyoutube.com

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, eliminating the original ethoxide group (⁻OCH₂CH₃). youtube.com

Equilibrium: The newly formed ester and the ethoxide ion are the products. The ethoxide can then react with the excess reactant alcohol to regenerate the catalytic alkoxide, maintaining the catalytic cycle.

This process is also an equilibrium, and using the reactant alcohol as the solvent is a common strategy to drive the reaction forward. masterorganicchemistry.com

| Reactant Alcohol | Base/Catalyst | Resulting Ester Product |

|---|---|---|

| Methanol | Sodium Methoxide | Mthis compound |

| Butan-1-ol | Sodium Butoxide | Butyl Stearoylacetate |

| Ethanol-d6 | Sodium Ethoxide-d5 | Ethyl-d5 Stearoylacetate |

Condensation Reactions and Heterocyclic Compound Formation

The dicarbonyl nature of this compound makes it a versatile substrate for various condensation reactions, particularly for the synthesis of heterocyclic compounds. The active methylene (B1212753) group between the two carbonyls is readily deprotonated, forming a nucleophilic enolate that can react with various electrophiles.

One of the most significant reactions of β-keto esters is their condensation with hydrazine (B178648) derivatives to form pyrazoles, a class of five-membered heterocyclic compounds with diverse biological activities. mdpi.comsid.ir The reaction of this compound with hydrazine hydrate would proceed via condensation and subsequent cyclization to yield 3-heptadecyl-1H-pyrazol-5(4H)-one.

Similarly, substituted hydrazines can be used to produce N-substituted pyrazoles. For example, reacting this compound with phenylhydrazine would yield 3-heptadecyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net

Another important reaction is the Japp-Klingemann reaction, which is used to synthesize hydrazones from β-keto esters and aryl diazonium salts. wikipedia.orgchemeurope.com The mechanism involves the initial formation of an azo compound, followed by the hydrolytic cleavage of the acyl group (in this case, the stearoyl group) to yield a hydrazone. wikipedia.orgorganicreactions.org These hydrazone intermediates are valuable precursors for synthesizing indole derivatives via the Fischer indole synthesis. wikipedia.orgchemeurope.com

| Reagent | Reaction Type | Resulting Heterocyclic Core | Example Product |

|---|---|---|---|

| Hydrazine Hydrate | Condensation/Cyclization | Pyrazole | 3-Heptadecyl-1H-pyrazol-5(4H)-one |

| Phenylhydrazine | Condensation/Cyclization | N-Phenylpyrazole | 3-Heptadecyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Benzenediazonium chloride | Japp-Klingemann Reaction | Arylhydrazone (Indole precursor) | Ethyl 2-oxo-3-(phenylhydrazono)propanoate derivative |

| Urea | Condensation/Cyclization | Pyrimidine (Barbiturate analogue) | 5-Heptadecylpyrimidine-2,4(1H,3H)-dione |

Condensation with Hydrazines for Pyrazolone (B3327878) Synthesis

The reaction of β-keto esters, such as this compound, with hydrazine and its derivatives is a cornerstone in the synthesis of pyrazolones, a class of heterocyclic compounds with significant applications. nih.gov The traditional Knorr synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org In the context of this compound, this reaction proceeds by the initial formation of a hydrazone intermediate through the reaction of the hydrazine with the keto group of the β-keto ester. This is followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring.

The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the keto group, followed by the elimination of a water molecule to form the hydrazone. Subsequently, the amino group of the hydrazine attacks the ester carbonyl, leading to the formation of a five-membered ring intermediate. The final step is the elimination of an ethanol molecule to afford the stable pyrazolone ring.

Multicomponent reactions offer an efficient pathway for pyrazolone synthesis. For instance, a four-component reaction involving an aldehyde, malononitrile, a hydrazine derivative, and a β-keto ester like ethyl acetoacetate (B1235776) can lead to the formation of complex pyranopyrazole derivatives. researchgate.net In such reactions, the pyrazolone is often formed in situ from the condensation of the β-keto ester and hydrazine. semanticscholar.org This in situ generated pyrazolone can then participate in further reactions, such as a Michael addition with an α,β-unsaturated nitrile formed from the Knoevenagel condensation of the aldehyde and malononitrile, followed by intramolecular cyclization. semanticscholar.org

The reaction conditions for pyrazolone synthesis can be varied. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of pyrazolones from the reaction of ethyl acetoacetate and hydrazines, often resulting in high yields in short reaction times. semanticscholar.org

Below is a table summarizing the synthesis of pyrazolone derivatives from β-keto esters and hydrazines under different conditions.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate, Hydrazine | MorT | Pyrazolone | - | semanticscholar.org |

| Ethyl acetoacetate, Hydrazines | Microwave (300 W), 80°C | Dihydropyrano[2,3-c]pyrazoles | 80-95 | semanticscholar.org |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Water, 55-60°C | Dihydropyrano[2,3-c]pyrazoles | 64-84 | semanticscholar.org |

| Phenyl hydrazine, Ethyl acetoacetate, Substituted benzaldehydes | - | Pyrazolone derivatives | 59.5-89.0 | researchgate.net |

| 3-Formylchromones, 3-Substituted-1-aryl-3-pyrazolin-5-ones | - | (E)-3-[(3-substituted-1-aryl-5-oxo-2-pyrazolin-4-ylidene)methyl]chromones | - | nih.gov |

Pechmann Condensation and Coumarin Derivatives

The Pechmann condensation is a widely utilized method for the synthesis of coumarins, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. derpharmachemica.comiiste.orgijsart.com This reaction offers a straightforward route to 4-substituted coumarins using simple starting materials. derpharmachemica.comnih.gov

In the context of this compound, its reaction with a phenolic compound under acidic conditions would be expected to yield a 4-stearoylcoumarin derivative. The mechanism of the Pechmann condensation is initiated by the acid-catalyzed transesterification between the phenol and the β-keto ester. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol (a form of hydroxyalkylation). The final step involves the acid-catalyzed dehydration of the resulting intermediate to form the coumarin ring. ijsart.com

A variety of catalysts can be employed for the Pechmann condensation, including strong acids like sulfuric acid, as well as solid acid catalysts such as Amberlyst-15, zeolites, and sulfonic acid functionalized hybrid silica. ijsart.comnih.gov The use of heterogeneous catalysts is advantageous as they can be easily recovered and reused. nih.gov Microwave irradiation has also been successfully employed to accelerate the reaction, often leading to higher yields in shorter reaction times under solvent-free conditions. derpharmachemica.com

The choice of phenol and reaction conditions can influence the outcome of the Pechmann condensation. For example, the reaction of 2,7-dihydroxynaphthalene with ethyl acetoacetate in the presence of Amberlyst-15 can yield both linear and angular benzocoumarins. iiste.org

The table below presents examples of Pechmann condensation for the synthesis of coumarin derivatives.

| Phenol | β-Keto Ester | Catalyst/Conditions | Product | Yield (%) | Reference |

| Substituted phenols | Ethyl acetoacetate, ethyl butyryl acetate, ethyl benzoyl acetate | Zn0.925Ti0.075O NPs | Coumarin derivatives | Good yields | nih.gov |

| Phenols | Ethyl acetoacetate | SbCl3–Al2O3, Microwave | Coumarin derivatives | 86-95 | derpharmachemica.com |

| 2,7-Dihydroxynaphthalene | Ethyl acetoacetate | Amberlyst-15, 110°C | Benzocoumarins and a benzochromone | - | iiste.org |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15, Microwave | 7-Hydroxy-4-methylcoumarin | 97 | nih.gov |

| Phenol | Ethyl acetoacetate | Amberlyst-15, Microwave | 4-Methylcoumarin | 43 | nih.gov |

| Phenol or its derivatives | β-keto ester | Sulfuric acid | Coumarin derivatives | - | ijsart.com |

Metal Chelation and Coordination Chemistry

Synthesis of Metal Chelates of Beta-Ketoesters

Beta-ketoesters, including this compound, are effective ligands for the formation of metal chelates. The synthesis of these metal complexes can be achieved through several methods. A common approach involves the reaction of a neutral β-ketoester with various metal substrates such as metal alkoxides, salts, or oxides. orientjchem.org In some instances, the metal powder itself can directly react with the β-ketoester to form the chelate. orientjchem.org

One synthetic route involves refluxing a metal alkoxide, such as an isopropoxide, ethoxide, or methoxide, with the β-ketoester. orientjchem.org The reaction is typically carried out for several hours at elevated temperatures. Another method involves mixing an aqueous solution of a metal salt with an ethanolic solution of the β-ketoester. The complex is then precipitated by adjusting the pH of the mixture using buffers like sodium acetate or bases such as alcoholic KOH, ammonia, or triethylamine. orientjchem.org

Transesterification is another technique used, where a metal chelate of a simpler β-ketoester is refluxed with a higher alcohol corresponding to the desired ester group. orientjchem.org The resulting solution is then concentrated to isolate the new metal chelate. orientjchem.org Purification of the synthesized metal β-ketoesterates is commonly achieved through recrystallization from suitable organic solvents like benzene, ethanol, or chloroform. orientjchem.org

The stoichiometry of the reactants can be varied to isolate different types of products. orientjchem.org Many of the resulting complexes are mixed ligand complexes, where the coordination sphere of the metal ion also includes other ligands such as water, halogens, or heterocyclic bases. orientjchem.org

The following table summarizes various methods for the synthesis of metal chelates of β-ketoesters.

| Metal Substrate | Ligand | Method | Product | Reference |

| Metal Alkoxides (isopropoxide, ethoxide, methoxide) | β-ketoester | Refluxing at 100-140°C | Metal β-ketoesterates | orientjchem.org |

| Aqueous Metal Salt | Ethanolic solution of β-ketoester | pH adjustment with buffer/base | Metal β-ketoesterate precipitate | orientjchem.org |

| Metal Chelate of a β-ketoester | Higher Alcohol | Transesterification (refluxing) | Transformed Metal Chelate | orientjchem.org |

| Metal Powder (e.g., Cu, Mg) | β-ketoester | Direct reaction | Metal β-ketoesterate | orientjchem.org |

| Alkaline Earth Metal Hydroxides | β-ketoester | Solvent-free reaction | Metal β-ketoesterates | orientjchem.org |

Structural Characterization of this compound Metal Complexes

The structural characterization of metal complexes derived from β-ketoesters like this compound is crucial for understanding their chemical and physical properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) Spectroscopy is used to identify the coordination mode of the β-ketoester ligand to the metal ion. The stretching frequencies of the C=O and C=C bonds in the chelate ring are particularly informative. Upon coordination, these frequencies typically shift to lower wavenumbers compared to the free ligand, indicating the delocalization of electron density within the chelate ring.

UV-Visible Spectroscopy provides information about the electronic transitions within the complex. The spectra of these complexes often show characteristic bands in the UV-Visible region which can be assigned to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 1H and 13C NMR, can be used to elucidate the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment.

Computational Studies , such as Density Functional Theory (DFT), are increasingly used to complement experimental data. These calculations can provide optimized geometries, electronic structures, and spectroscopic properties of the metal complexes, aiding in the interpretation of experimental results. mdpi.com

The table below outlines the common techniques used for the structural characterization of metal complexes.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Coordination mode of the ligand, shifts in C=O and C=C stretching frequencies. |

| UV-Visible Spectroscopy | Electronic transitions (d-d and charge transfer bands). mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure of diamagnetic complexes in solution. |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, coordination geometry. researchgate.net |

| Computational Studies (e.g., DFT) | Optimized geometries, electronic structures, predicted spectroscopic properties. mdpi.com |

Advanced Applications and Functional Materials Development

Precursors in Pharmaceutical and Agrochemical Synthesis

The utility of ethyl stearoylacetate as a precursor in the synthesis of commercial pharmaceuticals and agrochemicals is not extensively documented in publicly available scientific literature. Chemical precursors are foundational molecules that are chemically modified in a series of steps to produce a final, often more complex, product. While the β-keto ester functionality of this compound is synthetically versatile, its specific pathways to approved pharmaceutical or agrochemical agents are not well-established in major databases.

Functionalization for Bioactive Compounds

The chemical structure of this compound, featuring a reactive β-dicarbonyl group, allows for its functionalization into various bioactive compounds. This is particularly evident in the synthesis of heterocyclic structures that form the core of many therapeutic agents.

This compound serves as a valuable starting material for synthesizing heterocyclic compounds with potential antibacterial properties. A key reaction involves the condensation of the β-keto ester with hydrazine (B178648) derivatives to form pyrazole structures. The long alkyl (stearoyl) chain attached to the pyrazole ring imparts significant lipophilicity, which can influence the compound's ability to interact with bacterial cell membranes.

Once synthesized, the antibacterial action of such derivatives can be attributed to several mechanisms, depending on the specific final structure. While the precise mechanism for this compound-derived agents requires targeted study, the general mechanisms of action for different classes of antibacterial drugs provide a framework for understanding their potential activity. oregonstate.educationopenstax.org These mechanisms are broadly categorized as follows:

Inhibition of Cell Wall Synthesis: Some antibacterial agents, like β-lactams, prevent the cross-linking of peptide chains in peptidoglycan, a critical component of the bacterial cell wall. openstax.org This disruption leads to cell lysis and death.

Inhibition of Protein Synthesis: Many antibiotics function by binding to bacterial ribosomes (either the 30S or 50S subunit), which are different from eukaryotic ribosomes. openstax.orgnih.gov This binding action blocks key steps in protein translation, halting bacterial growth and proliferation.

Disruption of Membrane Function: Certain compounds can interact with the lipopolysaccharide components of bacterial membranes, particularly in Gram-negative bacteria, compromising membrane integrity and causing leakage of essential cellular contents.

Inhibition of Nucleic Acid Synthesis: This mechanism involves blocking the enzymes responsible for DNA replication (like DNA gyrase) or RNA transcription (like RNA polymerase). oregonstate.educationopenstax.org

Inhibition of Metabolic Pathways: Some drugs act as antimetabolites. For example, sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzyme needed for folic acid synthesis, a pathway essential for bacterial survival but not for humans. oregonstate.educationopenstax.org

The development of novel antibacterial agents is critical due to the rise of resistant bacterial strains. nih.gov Synthesizing new molecular structures from precursors like this compound is a key strategy in the search for compounds that can circumvent existing resistance mechanisms. nih.govwjarr.com

Table 1: Common Mechanisms of Antibacterial Action

| Mechanism of Action | Target | Example Drug Class |

|---|---|---|

| Inhibition of Cell Wall Biosynthesis | Penicillin-binding proteins | β-lactams (e.g., Penicillins) |

| Inhibition of Protein Synthesis | 30S or 50S ribosomal subunits | Macrolides, Tetracyclines |

| Disruption of Membrane Function | Lipopolysaccharide, cell membranes | Polymyxins |

| Inhibition of Nucleic Acid Synthesis | RNA Polymerase, DNA Gyrase | Rifamycin, Fluoroquinolones |

Applications in Polymer Science and Materials Engineering

The potential applications of this compound in polymer science and materials engineering are not widely reported. Its long hydrocarbon chain suggests properties that could be useful, but specific research in these areas is sparse.

There is limited available research detailing the role of this compound as a polymer stabilizer or a functional additive. In principle, its long alkyl chain could impart plasticizing or lubricating effects in a polymer matrix, but specific studies or industrial applications confirming this role are not found in the literature.

The use of this compound for the surface modification of materials or in the fabrication of composite materials is not a well-established application. Surface modification aims to alter properties like hydrophobicity, biocompatibility, or adhesion, often using molecules that can form strong bonds with a substrate. While related long-chain fatty acids like stearic acid are used to modify surfaces and improve filler dispersion in composites, similar applications specifically employing this compound are not documented. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Para-aminobenzoic acid (PABA) |

| Phenylhydrazine |

| Stearic acid |

| Sulfonamides |

Advanced Analytical Characterization Techniques for Ethyl Stearoylacetate and Its Derivatives

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the atomic connectivity and composition of ethyl stearoylacetate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net For this compound (C₂₂H₄₂O₃), both ¹H and ¹³C NMR provide characteristic signals that correspond to each unique chemical environment within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the active methylene (B1212753) carbon, and the various carbons along the C18 stearoyl chain. rsc.orghmdb.ca

Predicted NMR Data for this compound

This table presents predicted chemical shift (δ) values based on typical ranges for the functional groups present in the molecule.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl Group | ||

| CH₃-CH₂-O- | ~1.25 (triplet) | ~14.2 |

| CH₃-CH₂ -O- | ~4.15 (quartet) | ~61.5 |

| Stearoyl Chain | ||

| -CO-CH₂ -CO- | ~3.4 (singlet) | ~49.0 |

| -CO-CH₂ -(CH₂)₁₄-CH₃ | ~2.5 (triplet) | ~43.0 |

| -CO-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.6 (multiplet) | ~24.0 |

| -(CH₂)₁₃- | ~1.2-1.4 (multiplet) | ~29.0-29.7 |

| -(CH₂)₁₄-CH₂ -CH₃ | ~0.88 (triplet) | ~22.7 |

| -(CH₂)₁₅-CH₃ | ~0.88 (triplet) | ~14.1 |

| Carbonyl Groups | ||

| -C O-CH₂-CO- | N/A | ~202.0 |

| -CH₂-C O-O- | N/A | ~168.0 |

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula with high confidence. researchgate.net

For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.netlibretexts.org

Key fragmentation pathways for this compound would include:

Loss of the ethoxy group (-OC₂H₅): This would result in a prominent acylium ion. pharmacy180.com

Loss of the ethyl group (-C₂H₅):

McLafferty Rearrangement: Involving the transfer of a gamma-hydrogen from the stearoyl chain to the keto-carbonyl oxygen, leading to the cleavage of the chain.

Cleavage of the stearoyl chain: The long alkyl chain can fragment, often resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 366 | [M]⁺ (Molecular Ion) |

| 321 | [M - OC₂H₅]⁺ |

| 283 | Acylium ion from cleavage at the β-position of the chain |

| 88 | Fragment corresponding to ethyl acetoacetate (B1235776) from McLafferty rearrangement |

| 43 | [CH₃CO]⁺ |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like fatty acid ethyl esters (FAEEs). mostwiedzy.plnih.gov For a high molecular weight compound like this compound, the analysis would require a high-temperature capillary column (e.g., a non-polar polydimethylsiloxane (B3030410) phase like DB-1) and elevated oven temperatures to ensure volatilization without decomposition. researchgate.netscispace.comjmaterenvironsci.com A flame ionization detector (FID) is commonly used for quantifying such organic compounds. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of components in a mixture. researchgate.net

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing less volatile or thermally sensitive compounds. For this compound and other long-chain esters, reversed-phase HPLC is the most common approach. nih.gov This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.govscielo.br Due to the very non-polar nature of the long stearoyl chain, a mobile phase consisting of solvents like methanol, acetonitrile, or mixtures with less polar solvents like isopropanol (B130326) would be required for elution. researchgate.netscielo.br Detection is typically achieved using a UV detector (at low wavelengths, ~205-210 nm, where the ester carbonyl absorbs) or, for greater sensitivity and structural information, a mass spectrometer (LC-MS). nih.govnih.gov

Representative Chromatographic Conditions for Long-Chain Ethyl Esters

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

| GC | DB-1, 30m x 0.25mm ID | Helium | FID or MS |

| LC (HPLC) | C18, 250mm x 4.6mm | Methanol/Water or Acetonitrile/Isopropanol gradient | UV (210 nm) or MS |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for column chromatography. wisc.edulibretexts.org For this compound, a polar stationary phase such as silica (B1680970) gel is typically used. wisc.edu

The mobile phase, or eluent, is a less polar solvent or a mixture of solvents. A common system for esters is a mixture of hexane (B92381) and ethyl acetate. rsc.org Given its long, non-polar stearoyl chain, this compound is expected to be relatively non-polar. Consequently, it will travel a significant distance up the TLC plate, resulting in a high Retention Factor (R_f) value, especially in mobile phases with a higher proportion of ethyl acetate. libretexts.org Visualization can be achieved using UV light if the compound is UV-active or by staining with a universal developing agent like potassium permanganate (B83412) or iodine vapor. ictsl.net

Elemental Analysis and Thermogravimetric Analysis (TGA) in Compound Characterization

Elemental Analysis: This technique determines the mass percentage of carbon, hydrogen, and oxygen in a pure sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula to confirm the elemental composition and support the compound's purity. researchgate.net For this compound (C₂₂H₄₂O₃), the theoretical composition provides a benchmark for purity assessment.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. aston.ac.uk This analysis provides information on the thermal stability and decomposition profile of a substance. For a long-chain ester like this compound, TGA would show a single-step weight loss at elevated temperatures, corresponding to its volatilization and/or decomposition. researchgate.netuva.es The onset temperature of this weight loss is an indicator of its thermal stability. Fatty acid esters with longer aliphatic chains generally exhibit higher thermal resistance. mdpi.com TGA can be used to determine the boiling point of such compounds under specific pressure conditions. researchgate.net

Compositional and Thermal Data for this compound

| Analysis Type | Parameter | Theoretical/Expected Value |

| Elemental Analysis | % Carbon (C) | 71.69% |

| % Hydrogen (H) | 11.48% | |

| % Oxygen (O) | 16.82% | |

| Thermogravimetric Analysis (TGA) | Decomposition Onset | Expected > 200-250 °C (in inert atmosphere) |

Theoretical and Computational Studies of Ethyl Stearoylacetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. mdpi.comornl.govresearchgate.net These first-principles calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. ornl.govnorthwestern.edu For ethyl stearoylacetate, such calculations would reveal fundamental properties that govern its stability and reactivity.

Methods like DFT with functionals such as B3LYP or M06-2x and basis sets like 6-311+G(d,p) are commonly used to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. mdpi.comresearchgate.net The calculations yield key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can map the molecular electrostatic potential (MESP), which illustrates the charge distribution on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how this compound might interact with other reagents. For instance, the oxygen atoms of the carbonyl groups in the β-keto ester moiety are expected to be regions of high electron density, making them susceptible to attack by electrophiles.

Table 1: Calculated Electronic Properties of a Representative β-Keto Ester (Note: This data is illustrative of typical values obtained for β-keto esters through DFT calculations, as specific published data for this compound is not available.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For a large and flexible molecule like this compound, with its long stearoyl chain, MD simulations are essential for understanding its conformational dynamics. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or at an interface).

By simulating the molecule over nanoseconds or longer, researchers can observe the range of shapes (conformations) it can adopt. This is crucial because the molecule's conformation can significantly influence its reactivity. For example, the accessibility of the reactive β-dicarbonyl group may be sterically hindered by the folding of the long alkyl chain. MD simulations can identify the most stable and most populated conformations, providing insight into the molecule's average structure and dynamic behavior. nih.gov

MD simulations are also used to study how this compound interacts with other molecules, such as solvents or reactants. researchgate.net By analyzing the trajectories, one can determine the stability of intermolecular interactions, like hydrogen bonds, and understand how these interactions might influence a chemical reaction. researchgate.net This information is vital for predicting how the molecule will behave in a complex chemical system.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the precise pathway a chemical reaction follows is a central goal of chemistry. Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are often impossible to observe experimentally. mit.edu For this compound, this could involve modeling reactions such as the Claisen condensation, alkylation at the α-carbon, or hydrolysis. libretexts.org

Using quantum chemical methods like DFT, the potential energy surface of a reaction can be mapped out. nih.gov This involves calculating the energy of the system as the reactants are converted into products. The highest point on the lowest-energy path between reactants and products corresponds to the transition state. mit.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.govukm.my

For example, in the alkylation of this compound, calculations would first model the deprotonation of the α-carbon to form an enolate. Then, the nucleophilic attack of this enolate on an alkyl halide would be simulated to find the transition state for the carbon-carbon bond formation. researchgate.net By comparing the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur. orgsyn.orgresearchgate.net These models provide a powerful predictive tool for understanding and controlling the chemical transformations of this compound. nih.gov

Table 2: Illustrative Calculated Activation Energies for Competing Reactions of a β-Keto Ester (Note: This table presents hypothetical data to illustrate how computational modeling can be used to compare reaction pathways.)

| Reaction Type | Reactant | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C-Alkylation | Methyl Iodide | 18.5 | Favored pathway for C-C bond formation. |

| O-Alkylation | Methyl Iodide | 22.1 | Minor side-product expected. |

| Hydrolysis (Acid-catalyzed) | H₂O, H⁺ | 19.6 | Competitive reaction under acidic aqueous conditions. |

Predictive Design of Novel Derivatives and Applications

A significant advantage of computational modeling is its ability to predict the properties of molecules that have not yet been synthesized. This predictive power is central to the rational design of novel derivatives of this compound with tailored properties for specific applications. By making systematic modifications to the parent structure in silico, researchers can screen a vast number of potential candidates without the need for extensive synthetic work.

For instance, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models correlate calculated molecular descriptors (e.g., electronic properties, size, shape) with a desired activity or property (e.g., antimicrobial efficacy, lubricating ability). Once a statistically robust QSAR model is built, it can be used to predict the activity of new, hypothetical derivatives.

Computational methods can guide the design of this compound derivatives for various uses. For example, by modifying the ester group or the alkyl chain, it may be possible to fine-tune its properties as a surfactant or emulsifier. Molecular docking simulations could be used to design derivatives that bind to a specific biological target, exploring potential pharmaceutical applications. This predictive approach accelerates the discovery process, saving time and resources by focusing experimental efforts on the most promising candidates. mdpi.com

Industrial Relevance and Economic Aspects from a Research Perspective

Industrial-Scale Production and Process Optimization

The primary route for the industrial synthesis of ethyl stearoylacetate and other β-keto esters is the Claisen condensation. wikipedia.orgresearchgate.net This carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base. wikipedia.org For this compound, this would typically involve the reaction of ethyl stearate (B1226849) with ethyl acetate, or the self-condensation of ethyl stearate, though the former is more controlled for producing the desired product.

Key parameters that require careful optimization in an industrial setting include the choice of base, reaction temperature, solvent, and the molar ratio of reactants. Strong bases like sodium ethoxide are commonly used to deprotonate the α-carbon of the ester, initiating the condensation. organic-chemistry.org The reaction is often conducted at low temperatures to control exothermicity and minimize side reactions. A significant challenge in the industrial production of β-keto esters via Claisen condensation is the instability of the enolate intermediate at higher temperatures. google.com Continuous process manufacturing offers a potential solution to this by allowing for rapid production under controlled, non-cryogenic conditions, which is advantageous for industrial-scale operations. google.com

Process optimization from a research perspective focuses on several key areas:

Catalyst and Base Efficiency: Research into more efficient and easily separable catalysts or bases is ongoing. While traditional methods use stoichiometric amounts of strong bases, the development of catalytic systems can reduce waste and simplify purification. organic-chemistry.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of byproducts. For long-chain esters, solubility can be a factor, influencing the choice of solvent.

Downstream Processing: The purification of this compound from the reaction mixture is a critical step. This typically involves neutralization of the base, removal of unreacted starting materials and byproducts, and purification through techniques like distillation. The high boiling point of this compound requires vacuum distillation to prevent thermal decomposition.

Alternative Synthesis Routes: Transesterification of a more readily available β-keto ester with stearyl alcohol, or enzymatic synthesis routes, are areas of research that could offer milder reaction conditions and higher selectivity, aligning with the principles of green chemistry. researchgate.netgoogle.com

Table 1: Key Parameters in Industrial this compound Synthesis via Claisen Condensation

| Parameter | Description | Research Focus for Optimization |

|---|---|---|

| Reactants | Ethyl Stearate, Ethyl Acetate | High purity feedstock, optimal molar ratios |

| Base | Sodium Ethoxide, Sodium Hydride | Catalytic systems, ease of removal, minimizing waste |

| Solvent | Aprotic solvents (e.g., THF, Toluene) | Recovery and recycling, green solvent alternatives |

| Temperature | Typically low to moderate | Enhancing reaction rates while ensuring enolate stability |

| Purification | Neutralization, Vacuum Distillation | Energy efficiency, minimizing product loss and degradation |

| Process Type | Batch or Continuous | Shift towards continuous processing for better control and scalability google.com |

Market Analysis and Demand for this compound-Derived Products

The market for this compound is a niche segment within the broader specialty chemicals and oleochemicals markets. Direct market volume and value data are scarce, as it is primarily used as an intermediate. The demand for this compound is therefore intrinsically linked to the demand for the end products it is used to synthesize.

Key Demand Drivers and Applications:

Cosmetics and Personal Care: Fatty acid derivatives are widely used in cosmetics as emollients, emulsifiers, and texturizing agents. datahorizzonresearch.com The stearoyl group imparts desirable lipophilic properties, making derivatives of this compound potentially valuable in skincare and color cosmetic formulations. The growing demand for natural and high-performance ingredients in the personal care industry is a significant driver for such specialty esters. datahorizzonresearch.com The global market for ketones, a class of compounds to which β-keto esters are related, was valued at USD 22.52 billion in 2022 and is projected to grow, with significant use in cosmetics and personal care. grandviewresearch.com

Polymers and Plasticizers: Long-chain esters are used as plasticizers for polymers, enhancing flexibility and durability. While phthalates have traditionally dominated this market, regulatory pressures are driving a shift towards safer, bio-based alternatives. futuremarketinsights.com Fatty acid-derived esters are well-positioned to meet this demand.

Pharmaceuticals and Agrochemicals: The β-keto ester functionality is a versatile building block in organic synthesis, enabling the construction of complex molecules used as active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.net

Lubricants and Surfactants: The long alkyl chain from the stearic acid component makes this compound and its derivatives suitable for applications in lubricants and as precursors for surfactants. There is a growing market for bio-based lubricants and surfactants driven by environmental concerns. nih.gov

The market for fatty acid derivatives is expanding due to a general trend across industries to replace petroleum-based products with sustainable, bio-based alternatives. nih.govfuturemarketinsights.com The demand for stearic acid and its derivatives, for example, is rising in various industries including rubber, plastics, and personal care. oliviaoleo.com This trend supports a positive outlook for the demand for intermediates like this compound.

Table 2: Projected Growth in Related Chemical Markets (2024-2033)

| Market Segment | 2023/2024 Value | Projected 2032/2033 Value | CAGR | Key Drivers |

|---|---|---|---|---|

| Ketones Market (Global) | USD 368.55 Billion (2024) | USD 609.96 Billion (2032) | 6.50% | Demand in chemicals, healthcare, and automotive industries. databridgemarketresearch.com |

| Octyldodecyl Stearoyl Stearate Market (Global) | USD 5.7 Billion (2023) | USD 8.5 Billion (2033) | 6% | Increasing demand for natural personal care products. datahorizzonresearch.com |

| Stearoyl Lactylates Market (Global) | USD 654.4 Million (2025 proj.) | USD 1,035.9 Million (2035 proj.) | 4.7% | Demand from food, pharmaceutical, and personal care sectors. futuremarketinsights.com |

Regulatory and Environmental Considerations in Industrial Synthesis

The industrial production of this compound is subject to regulations governing chemical manufacturing, worker safety, and environmental protection.

Regulatory Framework:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, manufacturers or importers of chemical substances in quantities over one tonne per year must register them with the European Chemicals Agency (ECHA). trade.govkhchemicals.com This involves submitting a dossier with data on the substance's properties, uses, and safety. While this compound may not be explicitly listed as a substance of very high concern (SVHC), its classification would depend on its toxicological and ecotoxicological profile. Long-chain esters, in general, are subject to REACH regulations. cirs-ck.comreachonline.eu

Occupational Safety and Health Administration (OSHA): In the United States, OSHA standards dictate workplace safety practices, including handling of flammable solvents (like those used in the synthesis), corrosive bases, and managing potential exposure to chemical intermediates.

Environmental Considerations:

The production of fatty acid derivatives like this compound has several environmental touchpoints that are the focus of research for mitigation:

Raw Material Sourcing: The stearic acid used is typically derived from animal or vegetable fats. stearic-acid.net The sustainability of its sourcing, particularly if from palm oil, is a significant concern due to potential links to deforestation. stearic-acid.net Life cycle assessments (LCA) are increasingly used to evaluate the environmental footprint of raw materials. researchgate.net

Energy Consumption: Esterification and subsequent purification steps, especially vacuum distillation, can be energy-intensive. stearic-acid.net Process optimization and the use of more efficient technologies are key to reducing the carbon footprint of production. tandfonline.com

Waste Generation: The use of strong bases in Claisen condensation generates salt byproducts upon neutralization, which must be treated and disposed of properly. Solvent use also contributes to waste streams, making solvent recovery and recycling an economic and environmental imperative.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of β-keto esters, including ethyl stearoylacetate, is increasingly benefiting from the adoption of flow chemistry. acs.orgthieme-connect.comthieme-connect.com This approach offers significant advantages over traditional batch processing, such as enhanced reaction control, improved safety, and greater scalability. In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.net

Automated flow chemistry platforms can accelerate the synthesis and optimization of processes for producing this compound. thieme-connect.com By integrating pumps, reactors, and analytical tools with intelligent software, researchers can perform high-throughput screening of reaction conditions to identify optimal synthesis pathways. thieme-connect.com This not only enhances efficiency but also minimizes waste and reduces manual intervention. The synthesis of various β-keto esters has been successfully demonstrated using flow chemistry, suggesting a strong potential for its application to this compound. acs.orgthieme-connect.com

Table 1: Comparison of Batch vs. Flow Synthesis for β-Keto Esters

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | High |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Reproducibility | Variable | High |

| Process Control | Limited | Precise |

Biocatalytic Approaches in this compound Synthesis

Biocatalysis is emerging as a green and highly selective alternative for the synthesis of chiral compounds and complex molecules. nih.gov Enzymes, such as lipases and dehydrogenases, are being explored for the synthesis of β-keto esters. google.comnih.gov Lipase-catalyzed transesterification, for instance, provides a mild and solvent-free method for producing β-keto esters. google.com This approach is particularly valuable for creating optically active compounds, which are crucial in the pharmaceutical and fine chemicals industries.

The enzymatic reduction of β-keto esters to chiral alcohols is another area of active research. nih.gov While much of the research has focused on smaller β-keto esters, the principles can be extended to long-chain compounds like this compound. The use of whole-cell biocatalysts co-expressing necessary enzymes and cofactor regeneration systems presents a promising avenue for the sustainable production of this compound derivatives. guidechem.com

Table 2: Potential Biocatalytic Reactions Involving this compound

| Reaction Type | Enzyme Class | Potential Product |

|---|---|---|

| Transesterification | Lipase | Chiral this compound |

| Asymmetric Reduction | Dehydrogenase/Reductase | Chiral β-hydroxy stearic acid ester |

| Hydrolysis | Esterase | Stearoylacetic acid |

Advanced Materials with Tailored Properties from this compound

The unique chemical structure of this compound, with its long aliphatic chain and reactive β-dicarbonyl moiety, makes it a valuable building block for advanced materials. researchgate.netfiveable.me One notable application is its use as a stabilizer in halogen-containing polymers, such as polyvinyl chloride (PVC). google.com In this role, it helps to prevent the degradation of the polymer when exposed to heat and light, thereby extending the material's lifespan.

Furthermore, the dicarbonyl functionality allows this compound to act as a precursor in the synthesis of various heterocyclic compounds and polymers. researchgate.netnih.gov Research is ongoing to explore its use in creating novel polymers with tailored properties, such as biodegradability, thermal stability, and specific mechanical characteristics. The long stearoyl chain can impart hydrophobicity and flexibility to polymer backbones.

Computational-Experimental Synergy in Future Research

The synergy between computational modeling and experimental work is set to accelerate research and development involving this compound. mdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity and electronic properties of β-keto esters. mdpi.com This theoretical insight can guide the design of new synthetic routes and help in understanding reaction mechanisms at a molecular level.

Molecular dynamics simulations can be employed to study the interactions of this compound with other molecules, such as enzymes or polymer chains. mdpi.com This can aid in the design of more efficient biocatalysts or in predicting the performance of this compound-based materials. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the molecular structure of derivatives with their functional properties, facilitating the design of new compounds with desired characteristics. mdpi.com

Table 3: Computational Tools and Their Applications for this compound Research

| Computational Tool | Application |

|---|---|

| Density Functional Theory (DFT) | Predict reactivity, analyze electronic structure, and elucidate reaction mechanisms. mdpi.com |

| Molecular Docking | Simulate the binding of this compound to enzyme active sites. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and interactions within materials or with biological systems. mdpi.com |

| QSAR Modeling | Correlate chemical structure with material properties or biological activity. mdpi.com |

Q & A

Q. What computational tools predict the environmental fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.